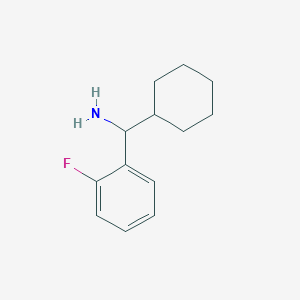

Cyclohexyl(2-fluorophenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

cyclohexyl-(2-fluorophenyl)methanamine |

InChI |

InChI=1S/C13H18FN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2 |

InChI Key |

IRINBVKAAGYNMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2F)N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl 2 Fluorophenyl Methanamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For cyclohexyl(2-fluorophenyl)methanamine, the primary disconnection is at the carbon-nitrogen bond of the amine, a common strategy for amine synthesis. amazonaws.comox.ac.uk This leads to two key synthons: a cyclohexyl(2-fluorophenyl)methyl cation and an amino anion, or their synthetic equivalents.

A further disconnection of the carbon-carbon bond between the cyclohexyl and phenyl rings reveals two principal synthetic precursors: a cyclohexyl-containing fragment and a 2-fluorophenyl-containing fragment. nih.govnih.gov This analysis suggests two main forward synthetic strategies:

Strategy A: Formation of the carbon-carbon bond followed by the introduction of the amine group.

Strategy B: Formation of the carbon-nitrogen bond from pre-functionalized cyclohexyl and 2-fluorophenyl precursors.

These strategic disconnections form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to the Cyclohexyl(aryl)methanamine Scaffold

The construction of the core cyclohexyl(aryl)methanamine structure can be achieved through several well-established synthetic methods.

Grignard Reagent-Mediated Approaches to Precursor Alcohols

A common and versatile method for forming the crucial carbon-carbon bond is through the use of a Grignard reagent. libretexts.org This approach involves the reaction of a cyclohexylmagnesium halide with a 2-fluorobenzaldehyde (B47322) or the reaction of a 2-fluorophenylmagnesium halide with cyclohexanecarboxaldehyde. The resulting product is the precursor alcohol, cyclohexyl(2-fluorophenyl)methanol.

The general reaction is as follows: Cyclohexylmagnesium bromide + 2-Fluorobenzaldehyde → Cyclohexyl(2-fluorophenyl)methanol vedantu.combrainly.inaskfilo.com

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to prevent the quenching of the highly reactive Grignard reagent. The subsequent step would involve the conversion of the alcohol to the desired amine, for instance, through a Mitsunobu reaction or by converting the alcohol to a leaving group followed by nucleophilic substitution with an amine source.

Table 1: Grignard Reagent-Mediated Synthesis of Precursor Alcohol

| Reactant 1 | Reactant 2 | Product | Key Conditions |

|---|---|---|---|

| Cyclohexylmagnesium bromide | 2-Fluorobenzaldehyde | Cyclohexyl(2-fluorophenyl)methanol | Anhydrous diethyl ether, room temperature |

| 2-Fluorophenylmagnesium bromide | Cyclohexanecarboxaldehyde | Cyclohexyl(2-fluorophenyl)methanol | Anhydrous THF, 0°C to room temperature |

Reductive Amination Pathways Utilizing Ketone or Aldehyde Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. harvard.edusigmaaldrich.comorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine.

For the synthesis of this compound, this pathway can be realized in two ways:

From Cyclohexyl(2-fluorophenyl)ketone: Reaction with ammonia (B1221849) or an ammonia equivalent, followed by reduction.

From 2-Fluorobenzaldehyde and Cyclohexylamine (B46788): Condensation to form an imine, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. harvard.edusigmaaldrich.comrsc.org The choice of reducing agent is often dictated by the pH of the reaction medium and the reactivity of the carbonyl compound.

Table 2: Reductive Amination Conditions and Reagents

| Carbonyl Precursor | Amine Source | Reducing Agent | Typical Solvent |

|---|---|---|---|

| Cyclohexyl(2-fluorophenyl)ketone | Ammonia | Sodium cyanoborohydride | Methanol |

| 2-Fluorobenzaldehyde | Cyclohexylamine | Sodium triacetoxyborohydride | Dichloromethane |

| Cyclohexanone (B45756) | (2-Fluorophenyl)methanamine | Sodium borohydride | Ethanol |

Multi-Step Synthesis Protocols Involving Ring Contraction/Expansion (e.g., from cyclopentanols to cyclohexanones)

More intricate synthetic routes can involve the modification of the carbocyclic framework itself. One such method is the Tiffeneau–Demjanov rearrangement, which allows for the ring expansion of cycloalkanes. wikipedia.orgsynarchive.comslideshare.netresearchgate.netwikipedia.org In this context, a suitably substituted cyclopentanol (B49286) could be used as a starting material to generate a cyclohexanone precursor.

The general sequence for this transformation involves:

Synthesis of a 1-(aminomethyl)cyclopentanol (B1282178) derivative.

Treatment with nitrous acid to induce a diazotization of the primary amine.

The resulting unstable diazonium salt undergoes rearrangement with concomitant ring expansion to afford a cyclohexanone. wikipedia.orgwikipedia.org

This cyclohexanone can then be converted to the target amine via reductive amination as described in the previous section. While this method is more complex and involves multiple steps, it offers a strategic alternative for constructing the cyclohexyl ring system. dtic.milnih.gov

Enantioselective Synthesis of Chiral this compound

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.gov

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for the synthesis of chiral amines. nih.govliv.ac.ukresearchgate.net This approach involves the reduction of an imine using a chiral catalyst, which directs the addition of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer.

For the synthesis of chiral this compound, the precursor imine, N-(cyclohexyl(2-fluorophenyl)methylene)amine, can be hydrogenated using a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand. liv.ac.uk The choice of ligand is critical for achieving high enantioselectivity.

Table 3: Catalysts and Conditions for Asymmetric Imine Hydrogenation

| Metal Precursor | Chiral Ligand | Hydrogen Source | Typical Pressure | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ | (R)-BINAP | H₂ | 50 atm | >95% |

| [Rh(COD)₂]BF₄ | (S,S)-f-Binaphane | H₂ | 20 atm | Up to 99% |

The success of this method in producing highly enantioenriched fluorinated amines has been demonstrated in the literature, highlighting its potential for the synthesis of the target compound. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral amines, the use of tert-butanesulfinamide (Ellman's auxiliary) is a widely adopted and reliable method. yale.eduharvard.edu

This approach involves two main steps:

Condensation and Diastereoselective Addition : 2-Fluorobenzaldehyde is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinyl imine. This intermediate then undergoes a diastereoselective nucleophilic addition with a cyclohexyl organometallic reagent, such as cyclohexylmagnesium bromide. The chiral sulfinyl group directs the incoming nucleophile to one face of the C=N bond, leading to the formation of one diastereomer in high excess. harvard.edu The stereochemical outcome can be rationalized by a chair-like transition state where the metal cation is coordinated by both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.orgharvard.edu

Auxiliary Cleavage : The sulfinamide auxiliary is subsequently removed by simple treatment with an acid (e.g., HCl in an alcohol solvent) to afford the desired enantiomerically enriched primary amine. harvard.edu

Table 2: Typical Diastereoselectivity in Nucleophilic Addition to N-tert-Butanesulfinyl Imines This table is for illustrative purposes and contains representative data.

| Aldehyde | Nucleophile | Diastereomeric Ratio (dr) |

|---|---|---|

| Benzaldehyde | Cyclohexyl-MgBr | 95:5 |

| 2-Fluorobenzaldehyde | Cyclohexyl-MgBr | >97:3 |

Enzymatic or Biocatalytic Transformations for Stereocontrol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for chiral amine synthesis. researchgate.netnih.gov Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemo-selectivity. nih.gov Transaminases (TAs), also known as amine transaminases (ATAs), are particularly powerful for this purpose. nih.govrsc.org

The biocatalytic synthesis of this compound can be envisioned through the asymmetric amination of the prochiral ketone, cyclohexyl(2-fluorophenyl)methanone. A transaminase enzyme catalyzes the transfer of an amino group from a simple amine donor (e.g., isopropylamine (B41738) or alanine) to the ketone substrate. nih.goved.ac.uk The reaction equilibrium can be shifted towards the product amine by using a high concentration of the amine donor or by removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine). ed.ac.uk

The primary challenge is identifying a suitable transaminase, as the "bulky-bulky" nature of the substrate can limit the activity of many wild-type enzymes. nih.gov Consequently, screening of diverse enzyme libraries and protein engineering through techniques like directed evolution are often necessary to develop a biocatalyst with the desired activity and stereoselectivity for a specific substrate. researchgate.netnih.gov

Table 3: Hypothetical Screening of Transaminases for the Synthesis of (S)-Cyclohexyl(2-fluorophenyl)methanamine This table is for illustrative purposes and contains hypothetical data.

| Enzyme Source | Variant | Conversion (%) | ee (%) |

|---|---|---|---|

| Arthrobacter sp. | Wild Type | 15 | 85 |

| Vibrio fluvialis | Wild Type | 32 | 92 |

| Arthrobacter sp. | Engineered (5 mutations) | 95 | >99 |

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a classical yet effective technique for separating a racemic mixture of a compound into its individual enantiomers. wikipedia.org For racemic this compound, the most common method is the formation of diastereomeric salts. wikipedia.org

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Carboxylic Acid |

| (-)-Dibenzoyltartaric acid | Carboxylic Acid |

| (+)-Mandelic acid | Carboxylic Acid |

| (-)-Camphorsulfonic acid | Sulfonic Acid |

Modern Catalytic Methods for C-C and C-N Bond Formation

Modern organic synthesis relies heavily on the development of novel catalytic methods for the efficient construction of chemical bonds. For the synthesis of amines, transition metal-catalyzed cross-coupling reactions for forming carbon-nitrogen (C-N) bonds are particularly significant. pageplace.de

Transition Metal-Catalyzed Aminations (e.g., Buchwald-Hartwig, Ullmann)

Transition metal-catalyzed aminations are powerful tools for the formation of C(aryl)-N bonds. While the target molecule is a benzylamine (B48309), the principles of these reactions are fundamental to C-N bond formation chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a premier method for constructing C-N bonds. wikipedia.orglibretexts.org The reaction typically couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgacsgcipr.org While its classic application is for aryl amines, variations for the N-alkylation of amines with benzyl (B1604629) halides are also well-established. For the synthesis of this compound, a plausible route would be the coupling of cyclohexylamine with 2-fluorobenzyl bromide. The reaction mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 5: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples |

|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, BINAP |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed C-N bond formation reaction, typically between an aryl halide and an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org Historically, the Ullmann condensation required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements, including the use of specific ligands (e.g., diamines, phenanthrolines), have enabled these reactions to proceed under much milder conditions. nih.govresearchgate.net Like the Buchwald-Hartwig reaction, the Ullmann condensation is most commonly used for the synthesis of aryl amines (the Goldberg reaction variant) and would be a less direct, though possible, approach for a benzylamine compared to methods like reductive amination. wikipedia.org

Photoredox or Electrochemistry-Enabled Synthesis

Modern synthetic chemistry has seen a surge in the application of photoredox and electrochemistry to forge chemical bonds under mild conditions. mdpi.com These techniques often rely on the generation of radical intermediates, offering unique reactivity compared to traditional ionic pathways. rsc.org For the synthesis of this compound, both photoredox catalysis and electrosynthesis could conceptually be employed to construct the key C-N bond.

Hypothetical Photoredox-Enabled Synthesis:

A plausible photoredox-catalyzed approach could involve the coupling of a 2-fluorobenzyl radical with cyclohexylamine or a cyclohexyl radical with 2-fluorobenzylamine. One potential pathway could utilize a dual photoredox and nickel catalysis system. ucla.edu In such a scenario, an appropriate 2-fluorobenzyl precursor, such as a 2-fluorobenzyl halide or a carboxylic acid derivative, could be converted into a 2-fluorobenzyl radical via a single-electron transfer (SET) process mediated by an excited photocatalyst. chemrxiv.org This radical could then be trapped by cyclohexylamine.

Alternatively, a deoxygenative photochemical alkylation of a secondary amide could be envisioned. nih.gov This would involve the initial formation of an amide from 2-fluorobenzaldehyde and cyclohexylamine, followed by a photochemical radical alkylation step.

The general mechanism for such a photoredox-catalyzed C-N coupling is depicted below:

Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can then engage in a single-electron transfer with a suitable precursor to generate a radical intermediate.

Radical Coupling: The generated radical can then couple with the other reaction partner to form the desired C-N bond.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle.

Hypothetical Electrochemistry-Enabled Synthesis:

Electrosynthesis offers an alternative, oxidant-free method for generating radical intermediates. mdpi.com An electrochemical approach to this compound could involve the anodic oxidation of a suitable precursor to generate a carbocation or a radical cation, which then reacts with the amine partner. For instance, the electrochemical oxidation of 2-fluorotoluene (B1218778) in the presence of cyclohexylamine could potentially lead to the formation of the target secondary amine through a C-H amination pathway. researchgate.net

Another electrochemical strategy could be the reductive coupling of 2-fluorobenzaldehyde with cyclohexylamine, analogous to reductive amination but driven by an electric current. This would involve the cathodic reduction of the imine formed in situ from the aldehyde and the amine.

The key advantages of both photoredox and electrochemical methods include:

Mild reaction conditions (often room temperature and pressure). mdpi.com

High functional group tolerance. nih.gov

Avoidance of harsh reagents and stoichiometric oxidants or reductants. mdpi.com

Comparative Analysis of Synthetic Efficiencies and Atom Economy

A comparative analysis of synthetic routes is crucial for evaluating their greenness and practicality. Here, we compare the hypothetical photoredox/electrochemical routes with the well-established reductive amination method for the synthesis of this compound.

Reductive Amination:

This is a classic and reliable method for forming C-N bonds. harvard.edu It typically involves the reaction of 2-fluorobenzaldehyde with cyclohexylamine to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). studylib.net

Efficiency: Reductive amination is generally a high-yielding reaction.

Atom Economy: The atom economy of reductive amination is inherently moderate to low because it requires a stoichiometric amount of a reducing agent. The atoms from the reducing agent are not incorporated into the final product and constitute waste. For example, using NaBH₄, the byproducts are borate (B1201080) salts.

Photoredox/Electrochemical Synthesis:

Efficiency: The efficiency of these reactions can be high, though this is highly dependent on the specific reaction and optimization.

Atom Economy: Photoredox and electrochemical methods can offer significantly higher atom economy. nih.gov In an ideal scenario, these methods use light or electricity as the "reagent" to drive the transformation, minimizing the generation of stoichiometric byproducts. For instance, in a dehydrogenative coupling, the only byproduct would be hydrogen gas. This aligns well with the principles of green chemistry.

| Parameter | Reductive Amination | Photoredox/Electrochemical Synthesis (Hypothetical) |

| Reagents | Aldehyde, amine, stoichiometric reducing agent (e.g., NaBH₄) | Aldehyde/precursor, amine, catalyst (photocatalyst/electrode) |

| Reaction Conditions | Generally mild | Often very mild (room temperature, visible light/low voltage) |

| Yields | Typically high and well-established | Potentially high, but requires specific development |

| Atom Economy | Moderate to low due to stoichiometric reductant | Potentially very high, approaching 100% in ideal cases |

| Byproducts | Stoichiometric waste from the reducing agent | Catalytic waste, potentially H₂ as the only byproduct |

Scalability Considerations for Research and Development Applications

The scalability of a synthetic route is a critical factor for its application in research and development (R&D), where larger quantities of material may be required for further studies.

Reductive Amination:

Scalability: Reductive amination is a well-understood and highly scalable reaction. It is commonly used in industrial settings for the synthesis of amines. The reagents are readily available and relatively inexpensive, and the reaction conditions are generally straightforward to control on a larger scale.

Photoredox and Electrochemical Synthesis:

Scalability: The scalability of photoredox and electrochemical reactions has been a topic of significant research. nih.govresearchgate.net

Photoredox Catalysis: Scaling up photochemical reactions can be challenging due to the Beer-Lambert law, where light penetration decreases as the reaction vessel size and concentration increase. nih.gov However, the development of continuous-flow reactors has provided a viable solution to this issue, allowing for efficient and scalable photochemical transformations. nih.gov

Electrochemical Synthesis: Electrochemical reactions are often considered highly scalable. researchgate.netbath.ac.uk The reaction rate can be controlled by adjusting the current and the electrode surface area. Electrochemical flow reactors are also being increasingly used to enable the large-scale production of organic molecules.

For R&D applications where gram to kilogram quantities of this compound might be needed, both traditional and modern methods have their merits. While reductive amination offers a more immediate and proven path to scale-up, the potential for improved sustainability and atom economy makes the development of a scalable photoredox or electrochemical route an attractive goal for future research.

Structural Elucidation and Stereochemical Characterization of Cyclohexyl 2 Fluorophenyl Methanamine

Definitive Structural Assignment through Advanced Spectroscopic Techniques

Spectroscopic analysis forms the cornerstone of structural elucidation in modern chemistry. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For Cyclohexyl(2-fluorophenyl)methanamine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all atoms.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The four protons on the 2-fluorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), with their splitting patterns (multiplicities) influenced by coupling to each other and to the fluorine atom. The single methine proton (CH) bonded to the aromatic ring, cyclohexyl group, and nitrogen would likely appear as a multiplet further upfield. The protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the aliphatic region (typically δ 1.0-2.0 ppm). The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton. The six carbons of the 2-fluorophenyl ring would resonate in the downfield region (δ 110-165 ppm), with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JCF). The methine carbon and the six carbons of the cyclohexyl ring would appear in the aliphatic region (typically δ 25-60 ppm).

¹⁹F-NMR: Given the presence of a single fluorine atom, the ¹⁹F-NMR spectrum is expected to show a single signal. Its chemical shift provides a sensitive probe of the electronic environment around the fluorine atom on the aromatic ring.

2D-NMR: Two-dimensional techniques are essential for confirming the connectivity established by 1D NMR.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, connecting the methine proton to the adjacent protons on the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular structure, such as connecting the methine proton to the carbons of the fluorophenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2-Fluorophenyl Ring | ||

| C1' | - | ~130 (d, J≈15 Hz) |

| C2' | - | ~161 (d, J≈245 Hz) |

| C3' | ~7.1-7.3 (m) | ~115 (d, J≈21 Hz) |

| C4' | ~7.2-7.4 (m) | ~129 (d, J≈8 Hz) |

| C5' | ~7.0-7.2 (m) | ~124 (d, J≈4 Hz) |

| C6' | ~7.3-7.5 (m) | ~127 (d, J≈4 Hz) |

| Methanamine Backbone | ||

| CH | ~3.5-3.8 (m) | ~55-60 |

| NH₂ | ~1.5-2.5 (br s) | - |

| Cyclohexyl Ring | ||

| C1'' | ~1.8-2.0 (m) | ~40-45 |

| C2''/C6'' | ~1.6-1.8 (m) | ~30-35 |

| C3''/C5'' | ~1.1-1.3 (m) | ~26-28 |

| C4'' | ~1.0-1.2 (m) | ~25-27 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary. 'd' denotes a doublet due to C-F coupling, 'm' denotes a multiplet, and 'br s' denotes a broad singlet.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula. For this compound (C₁₃H₁₈FN), HRMS would confirm the exact mass of its protonated molecular ion [M+H]⁺.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For protonated this compound, key fragmentation pathways would likely include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Cleavage of the C-N bond: Leading to the formation of a stable benzylic or tropylium (B1234903) cation.

Loss of the cyclohexyl group: Resulting in a [M - C₆H₁₁]⁺ fragment.

Loss of the fluorophenyl group: Resulting in a [M - C₆H₄F]⁺ fragment.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₉FN⁺ | 208.1496 |

| [M-NH₂]⁺ | C₁₃H₁₆F⁺ | 191.1230 |

| [C₇H₆F]⁺ | C₇H₆F⁺ | 109.0448 (Fluorotropylium ion) |

| [C₆H₁₁]⁺ | C₆H₁₁⁺ | 83.0855 (Cyclohexyl cation) |

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3010 - 3100 | Aromatic C-H stretch | 2-Fluorophenyl Ring |

| 2850 - 2960 | Aliphatic C-H stretch | Cyclohexyl Ring & Methine CH |

| 1580 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C aromatic ring stretch | 2-Fluorophenyl Ring |

| 1200 - 1350 | C-N stretch | Aromatic Amine |

| 1100 - 1250 | C-F stretch | Fluoroaromatic |

Stereochemical Analysis and Absolute Configuration Determination

The methine carbon of this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Determining the absolute configuration of these enantiomers is crucial and requires specialized chiroptical techniques.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are powerful for determining the absolute configuration of molecules in solution.

The process involves measuring the experimental VCD and/or ECD spectrum of an enantiomerically pure sample. Concurrently, the theoretical spectra for both the R and S enantiomers are calculated using quantum chemical methods. The absolute configuration of the sample is then assigned by comparing the experimental spectrum with the calculated spectra. A match in the sign and relative intensity of the key bands between the experimental and one of the calculated spectra provides an unambiguous assignment of the absolute configuration. VCD is particularly advantageous as it probes the vibrational transitions of the molecule, providing a rich fingerprint of its 3D structure.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires growing a high-quality single crystal of the compound, often as a salt with a chiral acid or base if the compound itself is difficult to crystallize.

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description |

| Chemical Formula | C₁₃H₁₈FN |

| Formula Weight | 207.29 |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Flack Parameter | A value close to 0 confirms the correct absolute configuration. |

Note: The values in this table are placeholders and would be determined experimentally.

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical in the characterization of chiral molecules such as this compound. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose, offering reliable and reproducible separation of enantiomers. mdpi.comnih.gov The underlying principle of this separation involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.netphenomenex.com The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. phenomenex.com

For chiral amines, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are widely effective. mdpi.comnih.gov Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors often provide excellent enantioselectivity for a broad range of racemic compounds, including primary amines. mdpi.comunife.it The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. unife.it

The assessment of enantiomeric purity is typically quantified as enantiomeric excess (ee), calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.comuma.es A successful chiral separation method is one that achieves baseline resolution of the two enantiomeric peaks, which is essential for accurate integration and calculation of the ee value. mdpi.comumn.edu Method development often involves screening various CSPs and optimizing the mobile phase composition (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, often with a small amount of an amine additive to improve peak shape) to achieve the desired resolution. phenomenex.com

Table 1: Representative Chiral HPLC Data for Enantiomeric Purity Assessment

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 9.78 min |

| Resolution (Rₛ) | > 1.5 |

| Enantiomeric Excess (ee) | Calculated via: `( |

Note: The data presented in Table 1 is hypothetical and serves to illustrate typical results for the chiral separation of a compound like this compound. Actual values would be determined experimentally.

Conformational Analysis of the Cyclohexyl and Aminomethine Moieties

The chemical behavior and biological interactions of this compound are intrinsically linked to its three-dimensional structure. The molecule possesses significant conformational flexibility, primarily arising from two key dynamic processes: the chair-chair interconversion of the cyclohexyl ring and the rotation around the single bond connecting the cyclohexyl and aminomethine moieties. Understanding these conformational equilibria is essential for a complete structural characterization.

Dynamic NMR Studies for Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful, non-invasive technique for investigating the kinetics of conformational exchange processes that occur on the NMR timescale. masterorganicchemistry.comlibretexts.org For this compound, the most prominent dynamic process is the chair-chair interconversion (or ring flip) of the cyclohexane (B81311) ring. masterorganicchemistry.comwikipedia.org

At ambient temperature, this ring flip is typically rapid, causing the axial and equatorial protons to interchange their positions so quickly that the NMR spectrometer detects only a single, time-averaged signal for each proton environment. masterorganicchemistry.commasterorganicchemistry.com However, as the temperature is lowered, the rate of this interconversion decreases. vu.nl At a sufficiently low temperature, known as the coalescence temperature (Tc), the signals for the distinct axial and equatorial environments begin to broaden and eventually resolve into separate, sharp signals at the slow-exchange limit. libretexts.orgvu.nl

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic parameters for the ring inversion process. fu-berlin.de The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to the chair-chair interconversion, can be calculated from the coalescence temperature. For substituted cyclohexanes, this barrier is typically in the range of 10-11 kcal/mol. libretexts.org This value reflects the energy required to pass through a high-energy half-chair or twist-boat transition state. masterorganicchemistry.comsikhcom.net

Table 2: Typical Energy Barriers for Cyclohexane Ring Inversion

| Dynamic Process | Method | Typical ΔG‡ (kcal/mol) | Coalescence Temperature (Tc) Range |

| Chair-Chair Interconversion | Dynamic 1H or 13C NMR | 10 - 11 | -60 to -80 °C |

| Rotation about C-N bond | Dynamic 1H NMR | 5 - 15 | Highly variable depending on steric bulk |

Note: The data in Table 2 are representative values for substituted cyclohexanes and related compounds; specific experimental values for this compound would need to be determined.

Spectroscopic Signatures of Preferred Conformations

In the slow-exchange regime (i.e., at low temperature), NMR spectroscopy provides distinct signatures that allow for the detailed characterization of the preferred conformation. nih.gov The chair conformation is the most stable for cyclohexane rings, and the key to its analysis lies in the differentiation of axial and equatorial substituents through chemical shifts and spin-spin coupling constants. wikipedia.orgacs.org

Chemical Shifts : Protons in an axial position on a cyclohexane ring are shielded by the C-C bonds of the ring and typically resonate at a higher field (lower ppm value) compared to their equatorial counterparts. researchgate.net

Spin-Spin Coupling Constants : The most definitive spectroscopic signature is the vicinal (three-bond) proton-proton coupling constant (3JHH). The magnitude of this coupling is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation. acs.orgwikipedia.org

Axial-Axial Coupling (3Jax,ax) : The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz. youtube.com

Axial-Equatorial (3Jax,eq) and Equatorial-Equatorial (3Jeq,eq) Couplings : The dihedral angles are both approximately 60°, leading to smaller coupling constants, typically in the range of 2-5 Hz. youtube.com

By measuring the coupling constants of the methine proton on C1 of the cyclohexane ring to the adjacent protons on C2 and C6, the preferred orientation (axial or equatorial) of the (2-fluorophenyl)methanamine substituent can be determined. A large coupling constant would indicate that the C1 proton is axial, and therefore the substituent is in the sterically favored equatorial position. researchgate.netscielo.br

Table 3: Characteristic 1H NMR Parameters for Cyclohexane Protons

| Proton Type | Dihedral Angle (φ) | Typical 3JHH (Hz) | Relative Chemical Shift (δ) |

| Axial-Axial | ~180° | 8 - 13 | Upfield (lower ppm) |

| Axial-Equatorial | ~60° | 2 - 5 | - |

| Equatorial-Equatorial | ~60° | 2 - 5 | Downfield (higher ppm) |

Computational Chemistry and Theoretical Investigations of Cyclohexyl 2 Fluorophenyl Methanamine

Molecular Dynamics Simulations for Dynamic Behavior in Solution

No literature detailing molecular dynamics simulations for Cyclohexyl(2-fluorophenyl)methanamine to study its behavior in solution could be located. nih.govnih.gov

Due to the absence of specific research on this compound, the creation of data tables and a detailed discussion of research findings is not feasible.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational transition state searches are a powerful tool for understanding how a chemical reaction proceeds. For a molecule like this compound, this would typically involve modeling the synthesis of the compound to understand the most likely chemical pathways.

Energetic Profiling of Proposed Synthetic Pathways

To understand the synthesis of this compound, computational chemists would propose several possible reaction pathways. For each pathway, they would calculate the energy of the reactants, intermediates, transition states, and products. This "energetic profile" would help identify the most energetically favorable, and therefore most likely, synthetic route. The calculations would likely employ methods such as Density Functional Theory (DFT) to provide a balance between accuracy and computational cost.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can result in multiple products (isomers). Computational methods can be used to predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). For this compound, this could involve, for instance, predicting the preferred orientation of the cyclohexyl group relative to the fluorophenyl group during a key reaction step. The relative energies of the different possible transition states would be calculated to determine the most likely isomeric product.

Structure-Property Relationship Studies (excluding clinical applications)

Structure-property relationship studies aim to understand how the three-dimensional arrangement of atoms in a molecule influences its physical and chemical properties.

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The presence of a fluorine atom on the phenyl ring of this compound is expected to significantly influence its electronic properties. Fluorine is a highly electronegative atom, and its electron-withdrawing effects can alter the electron density distribution across the entire molecule. Computational studies would quantify this effect by calculating properties such as molecular electrostatic potential (MEP) maps, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). These calculations would provide insights into the molecule's reactivity, such as identifying sites susceptible to nucleophilic or electrophilic attack.

Reaction Chemistry and Mechanistic Studies of Cyclohexyl 2 Fluorophenyl Methanamine

Fundamental Reactivity of the Amine Functionality

The primary amine group (-NH₂) is the most reactive site on the molecule under many conditions, characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.

As a potent nucleophile, the amine functionality is readily susceptible to a wide array of derivatization reactions, enabling the synthesis of a diverse range of derivatives. researchgate.net These transformations are fundamental in modifying the compound's chemical and physical properties. Key reactions include:

Acylation: The amine reacts readily with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. For instance, reaction with acetyl chloride would yield N-((cyclohexyl(2-fluorophenyl)methyl))acetamide.

Alkylation: The nitrogen can be alkylated by reaction with alkyl halides. This reaction can proceed to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

Condensation with Carbonyls: The primary amine undergoes condensation reactions with aldehydes and ketones to form an intermediate imine (Schiff base). This imine can be subsequently reduced, typically using agents like sodium borohydride (B1222165), in a process known as reductive amination, to yield a secondary amine.

Urethane Formation: The nucleophilic amine can react with chloroformates or reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form carbamate-protected derivatives, a common strategy in multi-step organic synthesis. researchgate.net

These derivatization reactions are summarized in the table below.

| Reaction Type | Reagent Class | Product Functional Group |

| Acylation | Acyl Halides, Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary Amine |

| Sulfonylation | Sulfonyl Halides | Sulfonamide |

| Carbamate Formation | Chloroformates, Dicarbonates | Urethane (Carbamate) |

The lone pair of electrons on the nitrogen atom makes the amine group a Brønsted-Lowry base. It readily accepts a proton from an acid to form the corresponding ammonium salt. The predicted pKa for the conjugate acid of a structurally similar compound is approximately 9.04, which is typical for a secondary alkyl amine. chemicalbook.com

The acid-base behavior is highly dependent on the solvent system. kirj.eenist.gov

Protic Solvents (e.g., Water): In aqueous media, the amine will exist in equilibrium with its protonated form. The position of this equilibrium is determined by the pH of the solution. The resulting ammonium cation is stabilized through hydrogen bonding with solvent molecules.

Aprotic Polar Solvents (e.g., Acetonitrile): In solvents like acetonitrile, the basicity of the amine is still pronounced. However, the solvation of the resulting cation is less effective than in water, which can influence the equilibrium position. kirj.ee Anion-conjugation reactions may also occur in these media.

Aprotic Nonpolar Solvents (e.g., Heptane): In nonpolar solvents, the formation of free ions is highly unfavorable. Acid-base reactions typically lead to the formation of ion pairs, where the ammonium cation and the conjugate base of the acid are closely associated. kirj.ee

The table below qualitatively describes the acid-base equilibrium in different solvent environments.

| Solvent Type | Example | Dominant Species after Protonation | Key Characteristics |

| Protic | Water | Solvated Free Ions | Strong solvation of both cation and anion. |

| Aprotic Polar | Acetonitrile | Free Ions and some Ion Pairs | Moderate solvation of ions. |

| Aprotic Nonpolar | Heptane | Intimate Ion Pairs | Poor solvation; ions remain associated. |

Reactivity of the Fluorinated Phenyl Ring

The reactivity of the 2-fluorophenyl ring is dictated by the electronic effects of the fluorine atom and the cyclohexylmethanamine substituent.

In electrophilic aromatic substitution, the fluorine atom exhibits a dual electronic effect: it is strongly electron-withdrawing via the inductive effect (-I) and moderately electron-donating through the resonance effect (+M). researchgate.netnih.gov Halogens are generally considered deactivating substituents that direct incoming electrophiles to the ortho and para positions. libretexts.org The cyclohexylmethanamine group at position 1 is a weakly activating alkyl group, which also acts as an ortho, para-director.

The outcome of an EAS reaction is determined by the interplay of these directing effects and steric hindrance:

The fluorine atom (at C2) directs incoming electrophiles to its ortho position (C3) and its para position (C5).

The cyclohexylmethanamine group (at C1) directs to its ortho positions (C2, C6) and its para position (C4).

Considering these factors, substitution is most likely to occur at positions C4 and C6, which are activated by the alkyl group and not sterically hindered. Position C5 is also a possibility due to the directing effect of fluorine.

| Potential EAS Reaction | Reagents | Predicted Major Regioisomers |

| Nitration | HNO₃, H₂SO₄ | 4-nitro and 6-nitro derivatives |

| Halogenation | Br₂, FeBr₃ | 4-bromo and 6-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl derivative (less likely at C6 due to sterics) |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by two key features: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comlibretexts.org

Fluorine is an excellent leaving group for SNAr reactions, often superior to other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly susceptible to nucleophilic attack. youtube.com The rate-determining step is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

In cyclohexyl(2-fluorophenyl)methanamine, the phenyl ring lacks the necessary strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) ortho or para to the fluorine atom. The existing cyclohexylmethanamine substituent is electron-donating. Therefore, the molecule is not activated towards SNAr under normal conditions. However, the potential for such a reaction exists if the ring were to be modified. For an SNAr reaction to become feasible, an electron-withdrawing group (EWG) would need to be introduced, for example, at the C4 or C6 position.

| Requirement for SNAr | Status in Parent Molecule | Required Modification | Example Nucleophiles |

| Good Leaving Group | Present (Fluorine at C2) | None | RO⁻ (alkoxides), R₂NH (amines), RS⁻ (thiolates) |

| Activating EWG | Absent | Introduction of -NO₂ or -CN at C4 or C6 | N/A |

Cyclohexyl Ring Transformations and Functionalization

The saturated cyclohexyl ring is the least reactive portion of the molecule, with its chemistry dominated by the transformation of strong, non-polar C-H and C-C bonds. The ring typically adopts a stable chair conformation. nih.gov Functionalization generally requires forcing conditions or modern catalytic methods.

Free-Radical Halogenation: In the presence of UV light or radical initiators, the cyclohexyl ring can undergo free-radical substitution with halogens (e.g., Cl₂, Br₂). This process is typically unselective and leads to a complex mixture of mono- and poly-halogenated isomers.

Oxidation: Strong oxidizing agents can attack the C-H bonds of the ring, potentially leading to the formation of cyclohexanols or cyclohexanones. Under very harsh conditions, oxidative cleavage of the ring can occur.

Dehydrogenation: Catalytic dehydrogenation, for instance by heating with a palladium on carbon (Pd/C) catalyst, can convert the cyclohexyl ring into a phenyl ring, resulting in an aromatized product. researchgate.net

C-H Activation: Advanced synthetic methods employing transition metal catalysts can enable the selective functionalization of C-H bonds, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. While specific protocols for this molecule are not established, this represents a modern approach to functionalizing such saturated rings. researchgate.net

The following table summarizes potential transformations of the cyclohexyl moiety.

| Transformation Type | Reagents / Conditions | Resulting Structure / Functional Group |

| Radical Halogenation | Br₂, UV light | Bromocyclohexyl derivatives |

| Oxidation | Strong oxidants (e.g., KMnO₄) | Hydroxycyclohexyl or oxocyclohexyl derivatives |

| Dehydrogenation | Pd/C, high temperature | Phenyl ring (aromatization) |

| Catalytic C-H Functionalization | Transition metal catalysts | Arylated, alkylated, or borylated derivatives |

Despite a comprehensive search of available scientific literature, no specific experimental data or research articles were found for the chemical compound this compound. Consequently, it is not possible to provide a detailed article on its reaction chemistry, mechanistic studies, decomposition pathways, or the kinetics and thermodynamics of its key reactions as outlined in the user's request.

The search results did not yield any scholarly papers or database entries containing information on:

Ring expansion and contraction reactions involving this compound.

The oxidation and reduction chemistry of its cyclohexyl or phenyl rings.

Studies on its decomposition pathways , including hydrolysis mechanisms in protic media or its thermal and photochemical degradation .

Kinetic and thermodynamic data for any of its chemical reactions.

General information on reaction types such as ring expansions, contractions, oxidations, and reductions of analogous, but structurally distinct, compounds exists. However, these general principles cannot be accurately and specifically applied to this compound without direct experimental evidence. Providing such an analysis would be speculative and would not meet the required standard of a scientifically accurate and informative article focused solely on the specified compound.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time due to the absence of published research on this specific chemical entity.

Derivatization and Analogue Synthesis Based on Cyclohexyl 2 Fluorophenyl Methanamine

Synthesis of Substituted N-Alkyl and N-Acyl Derivatives

The secondary amine in cyclohexyl(2-fluorophenyl)methanamine is a key site for derivatization. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, thereby altering the compound's steric bulk, basicity, and hydrogen bonding capacity.

N-Alkylation: N-alkylation can be achieved through several synthetic routes. One common method involves the reaction of the parent amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Another approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). For instance, N-methylation can be accomplished by reacting the secondary amine with formaldehyde, followed by reduction. mdpi.com

N-Acylation: N-acylation is typically performed by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. The synthesis of N-acylurea derivatives can also be achieved by reacting the amine with carboxylic acids and N,N'-dialkyl carbodiimides. ias.ac.in This reaction proceeds through an O-acylisourea intermediate which then undergoes an O→N acyl migration. ias.ac.in

A variety of acyl groups can be introduced, ranging from simple acetyl groups to more complex moieties, allowing for a wide exploration of the chemical space. The synthesis of N-acetyl derivatives, for example, is a common modification. beilstein-journals.org

The table below summarizes common reagents and methods for N-alkylation and N-acylation of secondary amines.

| Modification | Reagent Type | Specific Examples | Typical Reaction Conditions |

| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide | Presence of a base (e.g., K2CO3, Et3N) in a polar aprotic solvent (e.g., DMF, CH3CN) |

| Aldehydes/Ketones | Formaldehyde, Acetone (B3395972) | Reductive amination with a reducing agent (e.g., NaBH4, NaBH(OAc)3) | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Presence of a base (e.g., Et3N, pyridine) in an inert solvent (e.g., CH2Cl2, THF) |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Often neat or in the presence of a catalyst (e.g., DMAP) | |

| Carboxylic Acids | Benzoic acid derivatives | With a coupling agent (e.g., DCC, EDC) or via carbodiimide (B86325) activation ias.ac.in |

The nature of the N-substituent can significantly influence the molecule's conformation and its interaction with biological targets. Both steric and electronic effects play crucial roles.

Steric Effects: The size and shape of the N-substituent can impact the orientation of the cyclohexyl and phenyl rings relative to each other. Bulky substituents can restrict rotation around the C-N bond, potentially locking the molecule into a specific conformation. nih.gov The steric hindrance of a substituent can be a determining factor in the conformational equilibria of the molecule. nih.gov Computational methods can be used to quantify the steric effect of various substituents. bris.ac.uk

Electronic Effects: The electronic properties of the N-substituent modify the basicity of the nitrogen atom. Electron-withdrawing groups, such as acyl groups, decrease the basicity, while electron-donating groups, like alkyl groups, increase it. This can affect the molecule's ability to form hydrogen bonds or engage in electrostatic interactions with a target protein. Substituents can alter specificity through both steric and electronic effects. nih.gov

The interplay of these effects is critical in optimizing the pharmacological profile of the compound. A systematic variation of N-substituents allows for the fine-tuning of these properties to achieve desired biological activity.

Development of Functionalized Cyclohexyl and Phenyl Analogs

Chiral Centers: The introduction of additional stereocenters on the cyclohexyl or phenyl ring can lead to diastereomers with distinct biological activities. nih.gov For example, hydroxylation or alkylation of the cyclohexyl ring can create new chiral centers. The stereochemistry of these centers can be crucial for target recognition and binding. nih.gov

Heteroatoms: Replacing a carbon atom in the cyclohexyl or phenyl ring with a heteroatom, such as oxygen or nitrogen, can significantly alter the compound's properties. For instance, introducing a nitrogen atom into the phenyl ring to create a pyridine analog can change the electronic distribution and hydrogen bonding potential of the molecule. beilstein-journals.orgnih.gov The incorporation of fluorine into the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. beilstein-journals.org

The synthesis of such analogs often requires multi-step synthetic sequences. For example, the preparation of fluorinated phenylalanines can involve palladium-catalyzed direct fluorination of C(sp3)–H bonds. beilstein-journals.org

Ring Size Variation: Altering the size of the cyclohexyl ring to a cyclopentyl or cycloheptyl ring can impact the conformational flexibility of the molecule and the spatial arrangement of the substituents. nih.govnih.gov The optimal ring size is often target-dependent and can be a critical factor for biological activity. nih.gov

Substitution Patterns: Systematically changing the position and nature of substituents on the phenyl ring can be used to probe the binding pocket of a biological target. For example, moving the fluorine atom from the ortho to the meta or para position can have a profound effect on activity. nih.gov The introduction of other substituents, such as methyl, methoxy, or chloro groups, can further explore the steric and electronic requirements for binding.

The table below provides examples of potential modifications to the cyclohexyl and phenyl rings.

| Ring Modification | Type of Change | Examples | Potential Impact |

| Cyclohexyl Ring | Introduction of Chiral Centers | Hydroxylation, Methylation | Creation of diastereomers with different activities |

| Ring Size Variation | Cyclopentyl, Cycloheptyl | Altered conformational flexibility and spatial arrangement nih.govnih.gov | |

| Phenyl Ring | Introduction of Heteroatoms | Pyridyl, Pyrimidinyl | Modified electronic properties and hydrogen bonding beilstein-journals.orgnih.gov |

| Variation of Substitution | 3-Fluoro, 4-Fluoro, 2,4-Difluoro | Altered binding interactions and metabolic stability |

Synthesis of Poly-Functionalized Hybrids

The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores is an advanced strategy to develop compounds with novel or improved properties. This approach can lead to molecules with multiple modes of action or enhanced target affinity.

The synthesis of such hybrids often involves coupling the core scaffold to another molecule via a linker. The nitrogen atom of the methanamine is a convenient handle for such modifications. For example, it can be acylated with a carboxylic acid that is part of another biologically active molecule. The synthesis of such complex molecules requires careful planning and execution of multi-step synthetic routes.

Tetrazol-Triazole Hybrid Systems Incorporating the Methanamine Core

The synthesis of hybrid molecules containing multiple heterocyclic systems is a significant strategy in medicinal chemistry to develop scaffolds with diverse biological activities. The primary amine group of this compound is a suitable functional handle for the construction of nitrogen-rich heterocycles like tetrazoles.

A common method for converting primary amines into 1-substituted tetrazoles is a three-component reaction involving the amine, an orthoester (such as triethyl orthoformate), and an azide (B81097) source (like sodium azide). researchgate.net In this reaction, the amine first reacts with the orthoester to form an intermediate imidate, which then undergoes a [3+2] cycloaddition with the azide ion to form the tetrazole ring. researchgate.net

Once the this compound core is converted into a 1-substituted tetrazole, this new building block can be further elaborated to create a tetrazol-triazole hybrid. For instance, if a precursor with a terminal alkyne is used in the initial synthesis or subsequently added to the molecule, the resulting tetrazole derivative can be coupled with an azide-containing molecule via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This would efficiently link the tetrazole moiety to a 1,2,3-triazole ring, yielding the desired hybrid system. mdpi.com The resulting molecules combine the structural features of both heterocycles, which is a common strategy for exploring new chemical space in drug discovery.

| Starting Amine | Potential Tetrazole Intermediate | Potential Tetrazol-Triazole Hybrid Product |

|---|---|---|

| This compound | 1-((Cyclohexyl(2-fluorophenyl)methyl))-1H-tetrazole | A hybrid molecule where the tetrazole ring, derived from the amine, is linked via a spacer to a 1,2,3-triazole ring. |

Integration into Supramolecular Structures or Coordination Complexes

Chiral amines are valuable components in supramolecular chemistry and coordination complexes due to their ability to act as chiral ligands. acs.org The nitrogen atom's lone pair of electrons can coordinate with metal ions, while the stereocenter can induce chirality in the resulting complex, influencing its three-dimensional structure and properties. researchgate.netmdpi.com

| Ligand | Metal Salt Example | Potential Complex Type | Potential Application |

|---|---|---|---|

| This compound | Palladium(II) Chloride | Square planar Pd(II) complex | Asymmetric catalysis |

| This compound | Copper(II) Acetate | Tetrahedral or distorted octahedral Cu(II) complex | Chiral sensing |

Exploitation as a Chiral Building Block in Complex Molecule Synthesis

The primary value of an enantiomerically pure compound like this compound in organic synthesis lies in its use as a chiral building block. acs.orgnih.gov Its inherent chirality can be transferred to new, more complex molecules, avoiding the need for asymmetric synthesis or chiral resolution at later stages.

Precursor to Natural Products or Complex Scaffolds

Chiral amines are fundamental precursors in the total synthesis of numerous natural products and pharmaceutically active molecules, particularly alkaloids and amino acids. nih.gov The amine can serve as a nucleophile or as a directing group in stereoselective reactions. For instance, the amine could be acylated to form a chiral amide, which can then undergo diastereoselective alkylation or aldol (B89426) reactions, where the stereocenter of the original amine directs the stereochemical outcome of the newly formed chiral centers.

Furthermore, the amine can be transformed into other functional groups while retaining the original stereochemistry, allowing for the construction of complex molecular scaffolds. This approach is central to diversity-oriented synthesis, where a common chiral precursor is used to generate a library of structurally diverse but stereochemically related compounds.

| Reaction Type | Potential Intermediate | Target Scaffold Class |

|---|---|---|

| Acylation followed by diastereoselective alkylation | N-acyl derivative of the parent amine | Chiral substituted piperidines or pyrrolidines |

| Reductive amination with a chiral aldehyde | Chiral secondary or tertiary amine | Complex polycyclic alkaloids |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example, involving a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govmdpi.com

This compound is an ideal candidate for the amine component in the Ugi reaction. By varying the other three components, a vast library of complex α-acylamino carboxamides (often referred to as peptide mimics or "peptoids") can be generated rapidly. The reaction proceeds through the formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate to yield the final product. mdpi.com The structural diversity introduced by the cyclohexyl and 2-fluorophenyl groups from the amine, combined with the diversity from the other three inputs, makes this a powerful strategy for generating novel chemical entities for screening in drug discovery programs. rsc.org

| Amine Component | Example Aldehyde | Example Carboxylic Acid | Example Isocyanide | Potential Ugi Product Structure |

|---|---|---|---|---|

| This compound | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | A complex bis-amide with substituents derived from all four reactants. |

| This compound | Formaldehyde | Benzoic Acid | Cyclohexyl isocyanide | A different complex bis-amide, demonstrating the high diversity achievable. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

The academic study of Cyclohexyl(2-fluorophenyl)methanamine, a distinct molecule within the broader class of fluorinated organic compounds, has primarily centered on its synthesis and structural characterization. While specific research on this compound is not extensively documented, its existence contributes to the growing library of organofluorine molecules. The key contribution lies in the successful synthesis of a molecule combining a cyclohexyl moiety, a fluorinated phenyl ring, and a methanamine group. This structure is of academic interest due to the unique stereoelectronic properties conferred by the fluorine atom, which can significantly influence the compound's chemical behavior and potential applications in various fields of chemical synthesis. The synthesis of analogous compounds, such as p-fluorobenzylamine, often involves methods like catalytic hydrogenation of the corresponding nitrile or reductive amination of the aldehyde, suggesting similar synthetic strategies are applicable here. google.com

Identification of Remaining Challenges in Synthesis and Characterization

Despite the foundational work in synthesizing this compound, several challenges persist. A primary hurdle in its synthesis is achieving high yields and stereoselectivity, particularly in creating specific isomers. The presence of the ortho-fluorine atom on the phenyl ring can introduce steric hindrance, potentially complicating the reaction kinetics and leading to lower yields compared to its non-fluorinated or para-substituted counterparts. acs.org Furthermore, the development of a scalable and economically viable synthetic route remains an area for improvement.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, the benzylic proton, the amine protons, and the aromatic protons. The aromatic signals would likely show complex splitting patterns due to the fluorine substitution. |

| ¹³C NMR | Distinct signals for the cyclohexyl carbons, the benzylic carbon, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom would exhibit C-F coupling. |

| ¹⁹F NMR | A characteristic signal for the fluorine atom on the phenyl ring, with its chemical shift providing information about the electronic environment. nih.gov |

| IR Spectroscopy | Absorption bands corresponding to N-H stretching of the amine, C-H stretching of the cyclohexyl and aromatic rings, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure. |

Promising Avenues for Further Fundamental Chemical Research

The unique structural features of this compound open up several promising avenues for future fundamental chemical research.

The presence of a C-F bond, one of the strongest single bonds in organic chemistry, makes this compound an interesting substrate for studying C-F bond activation. acs.org Research in this area could focus on developing novel transition-metal catalysts that can selectively cleave and functionalize the C-F bond, leading to the synthesis of new derivatives. mdpi.comrsc.org Additionally, the amine group can act as a directing group in C-H activation reactions, enabling the selective functionalization of the cyclohexyl or phenyl rings. thieme-connect.com Exploring photocatalytic transformations is another promising direction, as these methods can offer mild and selective ways to modify the molecule. acs.org

To overcome the challenges in synthesis and to better understand the reaction mechanisms involving this compound, advanced spectroscopic techniques for real-time reaction monitoring are essential. Techniques like FlowNMR and ultrafast 2D NMR can provide valuable kinetic and mechanistic data, allowing for the optimization of reaction conditions. researchgate.netrsc.orgrsc.org In-line monitoring with IR and Raman spectroscopy can also track the formation of products and byproducts in real-time. nih.gov Specifically, 19F NMR spectroscopy is a powerful tool for monitoring reactions involving fluorinated compounds, as the chemical shift of the fluorine atom is highly sensitive to its environment. acs.orgresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can provide deep insights into the effects of the fluorine atom on the reactivity and properties of this compound. nih.gov Theoretical models can be used to predict the molecule's conformational preferences, the stability of reaction intermediates, and the energy barriers of potential reaction pathways. semanticscholar.org Understanding the non-covalent interactions involving the fluorine atom, such as fluorine-hydrogen bonds or fluorine-π interactions, is also crucial for predicting its behavior in different chemical environments. nih.govresearchgate.net Such theoretical studies can guide experimental work and accelerate the discovery of new reactions and applications.

Potential for this compound as a Platform for Chemical Innovation

This compound holds significant potential as a versatile building block for chemical innovation. Its trifunctional nature (amine, cyclohexyl, and fluorophenyl groups) allows for a wide range of chemical modifications, leading to the synthesis of diverse molecular scaffolds. The introduction of fluorine can enhance properties such as metabolic stability and binding affinity, making its derivatives of interest in medicinal chemistry and materials science. wikipedia.orgresearchgate.net The development of efficient synthetic routes and a deeper understanding of its chemical reactivity will unlock its full potential as a platform for creating novel and functional molecules.

Q & A

Q. What are the standard synthetic routes for preparing cyclohexyl(2-fluorophenyl)methanamine, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting a cyclohexyl precursor (e.g., cyclohexanone derivatives) with (2-fluorophenyl)methanamine under reducing conditions. For example, sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) are employed in reductive amination to stabilize intermediates and avoid side reactions . Reaction optimization requires precise pH control (buffered conditions) and temperature modulation (40–60°C) to suppress byproducts like imine oligomers. Yields can reach 70–85% with proper stoichiometric ratios (1:1.2 for amine:ketone) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the amine group’s integration and cyclohexyl/fluorophenyl substituents. For instance, the methanamine proton appears as a triplet (~δ 2.7 ppm) coupled with adjacent cyclohexyl protons .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve the compound’s stereochemistry and bond angles. Data collection requires high-resolution (<1.0 Å) single crystals grown via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., m/z 233.15 [M+H]) and fragmentation patterns .

Q. How can researchers ensure purity during the isolation of this compound?

Purification methods include:

- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) to separate amine derivatives from unreacted precursors.

- Recrystallization : Using ethanol/water mixtures to isolate crystalline amine hydrochlorides (≥98% purity) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for analytical validation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinned crystals or low-resolution datasets) be resolved for this compound?

- Data Collection : Use high-flux synchrotron sources to improve signal-to-noise ratios for weak reflections.

- Software Tools : SHELXD (for twinning correction) and OLEX2 (for real-space refinement) can model disorder in the cyclohexyl ring or fluorophenyl orientation .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to validate bond distances and angles .

Q. What strategies address low yields in reductive amination reactions for this compound?

- Catalyst Screening : Test alternatives to Pd/C, such as Raney nickel or platinum oxide, to enhance selectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve amine solubility and reduce side reactions.

- Additives : Use molecular sieves to scavenge water, shifting equilibrium toward imine formation .

Q. How does the fluorophenyl substituent influence the compound’s reactivity compared to non-fluorinated analogs?

- Electronic Effects : The electron-withdrawing fluorine atom deactivates the phenyl ring, reducing nucleophilic substitution rates at the methanamine group.

- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing tighter binding in receptor studies (e.g., kinase assays) .

- Comparative Studies : Replace fluorine with chlorine or hydrogen in analogs to quantify electronic contributions via Hammett plots .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors).

- MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories.

- QSAR Models : Train datasets on fluorophenyl-substituted amines to correlate substituent position with IC values .

Methodological Notes

- Data Contradiction Analysis : Conflicting NMR/X-ray data may arise from dynamic effects (e.g., ring-flipping in cyclohexyl groups). Use variable-temperature NMR to confirm conformational mobility .

- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity. Store amine hydrochlorides at -20°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.